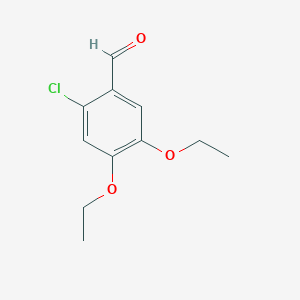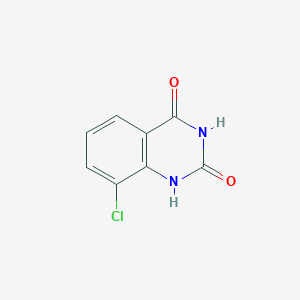![molecular formula C14H15NO B1357540 1-[4-(3-Methylphenoxy)phenyl]methanamine CAS No. 864263-07-0](/img/structure/B1357540.png)
1-[4-(3-Methylphenoxy)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methylphenoxy)phenyl]methanamine, also known as 4-methoxy-N-methylbenzenemethanamine, is a compound that has been studied for its potential uses in scientific research. It is an aromatic amine that is used as a building block in organic synthesis and is found in various natural products. It is a versatile compound that has been used in a variety of applications, including drug delivery, chemical synthesis, and as a reagent in biochemical reactions.
Aplicaciones Científicas De Investigación
Dual Serotonin/Noradrenaline Reuptake Inhibition
The compound 1-[4-(3-Methylphenoxy)phenyl]methanamine is part of a novel series of 1-(2-phenoxyphenyl)methanamines, which possess selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. This series has been studied for its potential in treating conditions related to neurotransmitter imbalance (Whitlock, Blagg, & Fish, 2008).
Catalytic Applications in Organic Chemistry
1-[4-(3-Methylphenoxy)phenyl]methanamine derivatives have been synthesized and used in catalytic applications. These derivatives, particularly those involving NCN′ and PCN pincer palladacycles, have shown good activity and selectivity in various chemical reactions (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Photocytotoxicity and Cellular Imaging
Research has explored the photocytotoxic properties of Iron(III) complexes involving derivatives of 1-[4-(3-Methylphenoxy)phenyl]methanamine. These complexes have shown potential in cellular imaging and unprecedented photocytotoxicity in red light, making them relevant for therapeutic applications and research in cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Antimicrobial Activity
Certain derivatives of 1-[4-(3-Methylphenoxy)phenyl]methanamine have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable degrees of antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).
Antioxidant Activity
Research has identified phenyl ether derivatives related to 1-[4-(3-Methylphenoxy)phenyl]methanamine with significant antioxidant activity. These derivatives were isolated from marine-derived fungi and have shown promising results in antioxidant assays (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Quantum Structure-Activity Relationship (QSAR)
QSAR models have been used to evaluate the biological activities of compounds in the phenoxyphenyl-methanamine class, including 1-[4-(3-Methylphenoxy)phenyl]methanamine. These studies provide insights into the structure-activity relationships of these compounds, enhancing our understanding of their pharmacological potential (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).
Synthesis and Characterization in Organic Chemistry
Various research efforts have focused on the synthesis and characterization of 1-[4-(3-Methylphenoxy)phenyl]methanamine derivatives. These studies contribute to the development of new organic compounds with potential applications in medicinal chemistry and materials science (Zhou, Su, Gan, Wang, & Xu, 2013).
Propiedades
IUPAC Name |
[4-(3-methylphenoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHKXNDILXRIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599150 |
Source


|
| Record name | 1-[4-(3-Methylphenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylphenoxy)phenyl]methanamine | |
CAS RN |
864263-07-0 |
Source


|
| Record name | 1-[4-(3-Methylphenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

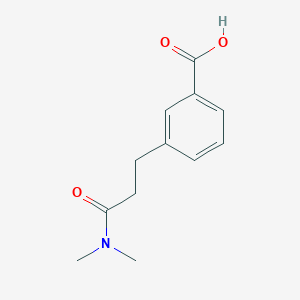
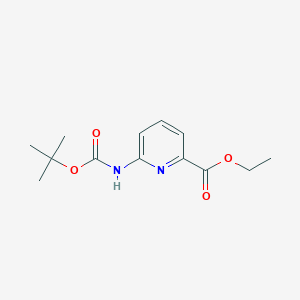

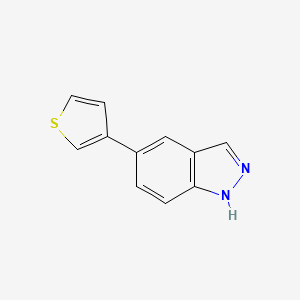
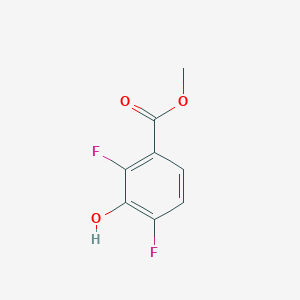
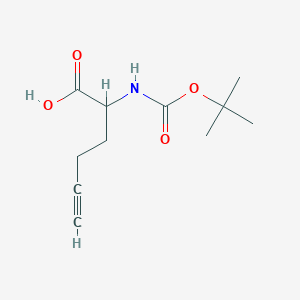
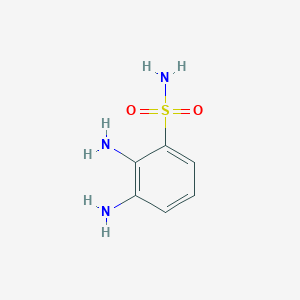
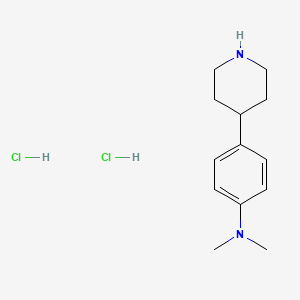
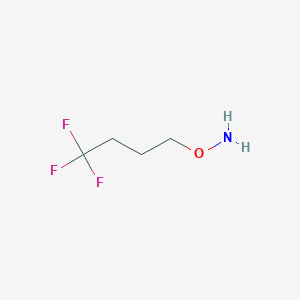
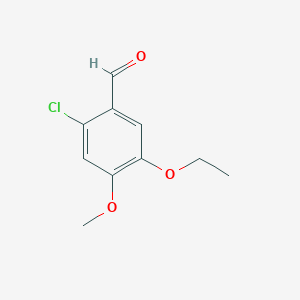
![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)
![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)
